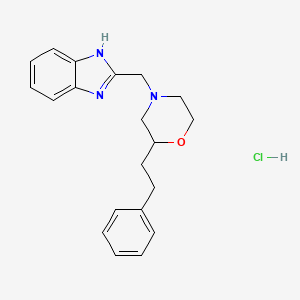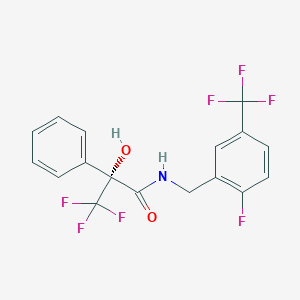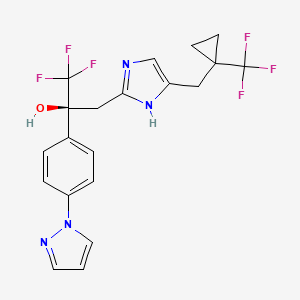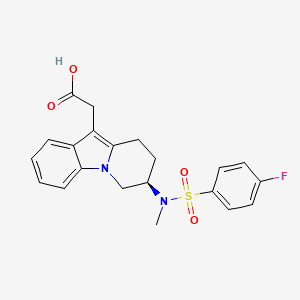
4-(1H-benzimidazol-2-ylmethyl)-2-(2-phenylethyl)morpholine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-benzimidazol-2-ylmethyl)-2-(2-phenylethyl)morpholine;hydrochloride is a potent and selective antagonist of the dopamine 4 receptor. It has shown significant potential in reversing cocaine-induced hyperlocomotion in vivo, making it a promising candidate for addiction research . The compound is characterized by its high selectivity for the dopamine 4 receptor, with minimal activity against other dopamine receptors .
Preparation Methods
The synthesis of 4-(1H-benzimidazol-2-ylmethyl)-2-(2-phenylethyl)morpholine;hydrochloride involves a chiral morpholine-based scaffold. The key intermediate in the synthesis is the 4-chlorobenzyl moiety, which is crucial for the compound’s activity . The synthetic route typically involves the following steps:
Formation of the chiral morpholine scaffold: This is achieved through a series of reactions, including nucleophilic substitution and cyclization.
Introduction of the 4-chlorobenzyl moiety: This step involves the use of 4-chlorobenzyl chloride as a reagent, under basic conditions, to introduce the 4-chlorobenzyl group onto the morpholine scaffold.
Purification and isolation: The final product is purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
4-(1H-benzimidazol-2-ylmethyl)-2-(2-phenylethyl)morpholine;hydrochloride undergoes several types of chemical reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl moiety.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Scientific Research Applications
4-(1H-benzimidazol-2-ylmethyl)-2-(2-phenylethyl)morpholine;hydrochloride has several scientific research applications, including:
Addiction research: The compound has shown potential in reversing cocaine-induced hyperlocomotion, making it a valuable tool for studying addiction mechanisms
Neuroscience research: Due to its selectivity for the dopamine 4 receptor, this compound is used to study the role of this receptor in various neurological processes, including memory, learning, and motivation.
Pharmacological studies: The compound is used to investigate the pharmacological properties of dopamine receptor antagonists and their potential therapeutic applications.
Mechanism of Action
4-(1H-benzimidazol-2-ylmethyl)-2-(2-phenylethyl)morpholine;hydrochloride exerts its effects by selectively binding to the dopamine 4 receptor, thereby blocking its activity. This receptor is part of the G-protein coupled receptor family and is involved in various neurological processes . By antagonizing the dopamine 4 receptor, this compound can modulate dopamine signaling pathways, which are implicated in addiction and other neurological disorders .
Comparison with Similar Compounds
4-(1H-benzimidazol-2-ylmethyl)-2-(2-phenylethyl)morpholine;hydrochloride is unique in its high selectivity for the dopamine 4 receptor. Similar compounds include:
Dopamine receptor antagonists: Such as haloperidol and clozapine, which have broader activity across multiple dopamine receptors.
Other selective dopamine 4 receptor antagonists: Such as L-745,870, which also targets the dopamine 4 receptor but with different selectivity and potency profiles
In comparison, this compound stands out due to its high selectivity and potency, making it a valuable tool for research focused specifically on the dopamine 4 receptor .
Properties
CAS No. |
1379510-21-0 |
|---|---|
Molecular Formula |
C20H24ClN3O |
Molecular Weight |
357.882 |
IUPAC Name |
4-(1H-benzimidazol-2-ylmethyl)-2-(2-phenylethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C20H23N3O.ClH/c1-2-6-16(7-3-1)10-11-17-14-23(12-13-24-17)15-20-21-18-8-4-5-9-19(18)22-20;/h1-9,17H,10-15H2,(H,21,22);1H |
InChI Key |
UVMILKJETIKUBK-UNTBIKODSA-N |
SMILES |
C1COC(CN1CC2=NC3=CC=CC=C3N2)CCC4=CC=CC=C4.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ML398; ML-398; ML 398. ML398 HCl salt. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid](/img/structure/B609086.png)

![2,2,2-trifluoroethyl N-[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinolin-1-yl]carbamate](/img/structure/B609093.png)



![1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide](/img/structure/B609103.png)
![2-[6-Methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B609104.png)
![4-[[(3aR,9S,9aS)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid](/img/structure/B609105.png)
